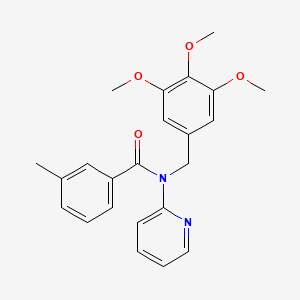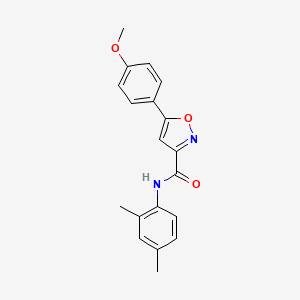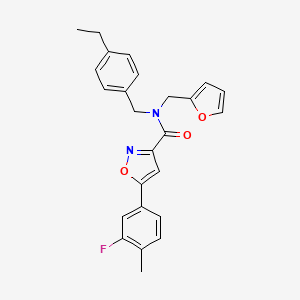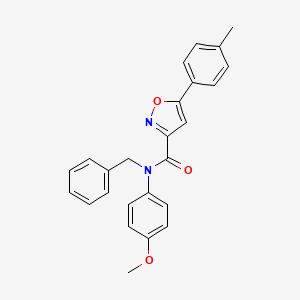![molecular formula C18H24N2O B11350654 2-Benzyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11350654.png)
2-Benzyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of diazatricyclodecanes, characterized by a tricyclic framework containing nitrogen atoms. Its molecular formula is C16H22N2O, and it has a molecular weight of 258.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The initial step involves the formation of the tricyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diketone under acidic conditions.
Introduction of Benzyl and Methyl Groups: The benzyl and methyl groups are introduced through alkylation reactions. Benzyl chloride and methyl iodide are commonly used reagents for this purpose.
Oxidation and Purification: The final step involves the oxidation of the intermediate compound to form the desired product. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols or amines .
Scientific Research Applications
2-Benzyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antiviral properties. It is being studied for its ability to inhibit the growth of various pathogens.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in pathogen replication, leading to antimicrobial effects. Additionally, the compound may interact with cellular signaling pathways, influencing cell growth and proliferation .
Comparison with Similar Compounds
2-Benzyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can be compared with other similar compounds, such as:
2-Benzyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: This compound has a similar tricyclic structure but differs in the substitution pattern. It may exhibit different chemical and biological properties.
1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: This compound has a different core structure but shares some functional groups with this compound.
The uniqueness of this compound lies in its specific tricyclic framework and substitution pattern, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H24N2O |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-benzyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C18H24N2O/c1-16-10-19-12-17(2,15(16)21)13-20(11-16)18(19,3)9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
InChI Key |
KWILEYVHGKFRGC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3(C)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one](/img/structure/B11350573.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11350581.png)
![Methyl 4-methyl-2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11350584.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11350594.png)
![2-[1-(2,4-dimethylphenoxy)ethyl]-5-methyl-1H-benzimidazole](/img/structure/B11350605.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11350609.png)
![N-(3,5-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11350622.png)
![2-(3,4-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B11350626.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11350633.png)


![N-(4-butylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11350647.png)

